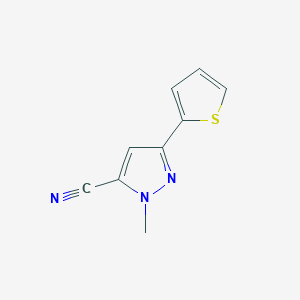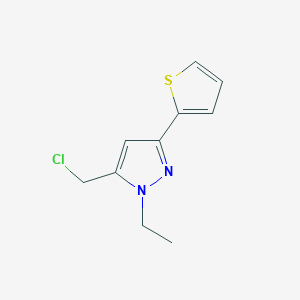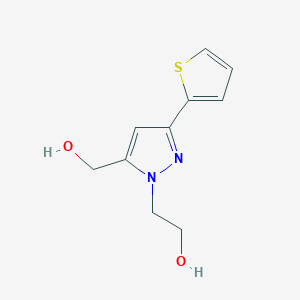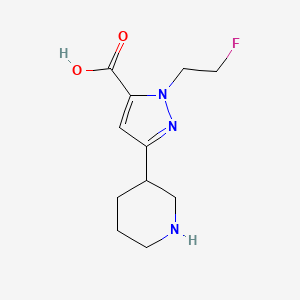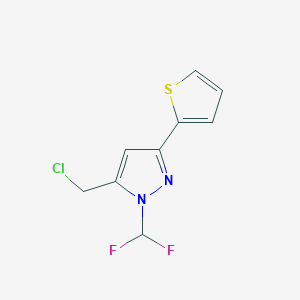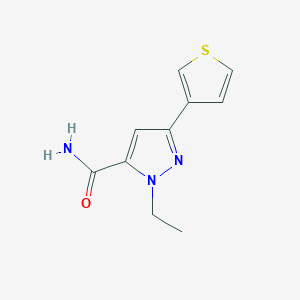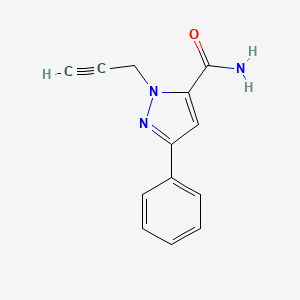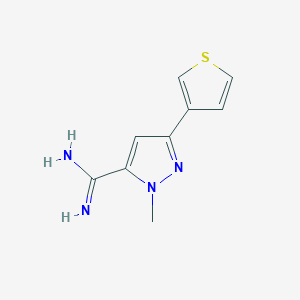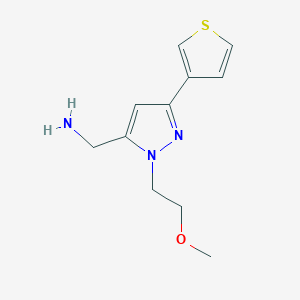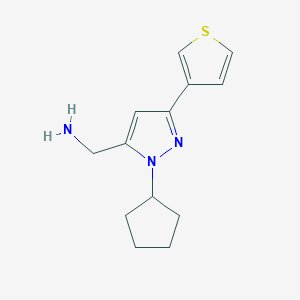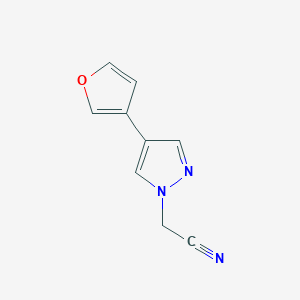
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile
Vue d'ensemble
Description
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Applications
- The condensation reaction of certain precursors with 2-acetyl-furan led to the synthesis of compounds that underwent a series of heterocyclization reactions, yielding derivatives with significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines (Mohareb, Fleita, & Sakka, 2011).
- Another study synthesized pyridine and thioamide derivatives, showing high cytotoxicity against the MCF-7 cell line, indicating their potential as antitumor agents (Zaki, Al-Gendey, & Abdelhamid, 2018).
Antimicrobial Applications
- Synthesis of various chalcones and subsequent treatment with phenyl hydrazine led to compounds evaluated for antifungal activity, highlighting the potential antimicrobial applications of these synthesized derivatives (Phirke & Meshram, 2014).
Antioxidant Applications
- A study on the catalytic synthesis of (E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives revealed potential antioxidant properties through in vitro activity against DPPH, supported by ADMET, QSAR, and molecular modeling studies (Prabakaran, Manivarman, & Bharanidharan, 2021).
Electrochemical Applications
- The study on the facile electrochemical polymerization of 2-(thiophen-2-yl)furan and the enhanced capacitance properties of its polymer in an acetonitrile electrolyte containing boron trifluoride diethyl etherate presents an innovative approach to improving supercapacitor materials (Mo, Zhou, Ma, & Xu, 2015).
Mécanisme D'action
Target of Action
Compounds containing furan and pyrazole moieties have been found to interact with a variety of biological targets. For instance, indole derivatives, which are structurally similar to pyrazoles, have been found to bind with high affinity to multiple receptors .
Mode of Action
The exact mode of action would depend on the specific targets of the compound. In general, these compounds might interact with their targets to modulate their activity, potentially leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Furan derivatives, for instance, have been found to improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, certain indole derivatives have been found to exhibit inhibitory activity against influenza A .
Analyse Biochimique
Biochemical Properties
2-(4-(furan-3-yl)-1H-pyrazol-1-yl)acetonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind with certain proteins, influencing their structure and function .
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been found to influence cell signaling pathways, particularly those involved in inflammatory responses. It can modulate the expression of genes related to inflammation, thereby affecting cellular metabolism and function. In various cell types, including immune cells and epithelial cells, this compound has been observed to alter the production of cytokines and other signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and changes in blood chemistry. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. These studies highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites in the body. The compound’s involvement in these pathways underscores its potential impact on overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of this compound within tissues is influenced by factors such as tissue perfusion and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize to various organelles, including the mitochondria and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific compartments. The presence of this compound in these organelles can influence their function and contribute to the overall cellular response .
Propriétés
IUPAC Name |
2-[4-(furan-3-yl)pyrazol-1-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-2-3-12-6-9(5-11-12)8-1-4-13-7-8/h1,4-7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCAMTCXAXYAFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


